methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate
Description
Methyl 2-({5-methyl-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetate is a sulfonamide-containing compound characterized by a central benzene ring substituted with a 4-methylbenzenesulfonamido group, a phenyl-methylamino side chain, and a methyl ester moiety. Its structural complexity arises from the integration of multiple aromatic systems and functional groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-9-12-20(13-10-17)31(28,29)26-22-14-11-18(2)15-21(22)24(25-16-23(27)30-3)19-7-5-4-6-8-19/h4-15,24-26H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLBRRUXRQUBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C(C3=CC=CC=C3)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate typically involves the reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-({[5-methyl-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamido Acetate Derivatives
Key structural analogs include sulfonamido acetic acid derivatives, such as:
- 2-(4-Bromobenzenesulfonamido)acetic acid: Synthesized via hydrolysis of methyl (4-bromobenzenesulfonamido)acetate, this compound shares the sulfonamido-acetate backbone but lacks the phenyl-methylamino substituent and aromatic branching present in the target compound .
- 2-(2-Iodobenzenesulfonamido)acetic acid : Features an iodo substituent on the benzene ring, altering electronic properties and steric bulk compared to the 4-methyl group in the target compound .
Table 1: Structural Comparison of Sulfonamido Derivatives
| Compound | Substituents on Benzene Ring | Additional Functional Groups |
|---|---|---|
| Target Compound | 4-methylbenzenesulfonamido | Phenyl-methylamino, methyl ester |
| 2-(4-Bromobenzenesulfonamido)acetic acid | 4-bromo | Carboxylic acid (no ester) |
| 2-(2-Iodobenzenesulfonamido)acetic acid | 2-iodo | Carboxylic acid (no ester) |
Sulfonylurea Herbicides (Agrochemical Analogs)
Although distinct in core structure, sulfonylurea herbicides like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfonamide and methyl ester functionalities. These compounds target plant acetolactate synthase, highlighting how sulfonamide groups can mediate biological interactions despite divergent scaffolds .
Key Difference : The target compound lacks the triazine ring critical to sulfonylurea activity, suggesting different mechanisms of action .
Electrophilic Reactivity
’s glutathione (GSH) conjugation models demonstrate that structurally analogous compounds exhibit varying electrophilicities due to substituent effects. For example:
- Electron-withdrawing groups (e.g., bromo, iodo) increase sulfonamide reactivity, while methyl groups may reduce electrophilicity via steric hindrance or electron donation.
- The target compound’s 4-methylbenzenesulfonamido group and bulky phenyl-methylamino side chain likely slow GSH binding compared to less hindered analogs, impacting metabolic stability .
Table 2: Hypothetical Reactivity Profile
| Compound | Predicted GSH Half-Life (Based on Substituents) |
|---|---|
| Target Compound | Long (due to steric hindrance) |
| 2-(4-Bromobenzenesulfonamido)acetic acid | Short (electron-withdrawing bromo group) |
| Metsulfuron methyl ester | Moderate (triazine core enhances reactivity) |
Structural and Computational Analysis
Graph-Based Comparisons
As per , graph theory can map common subgraphs between the target compound and analogs. The shared sulfonamido-acetate subgraph (atoms: S, O, N; bonds: S–N, C–O) is conserved, while divergent branching (phenyl-methylamino vs. triazine rings) defines uniqueness .
Docking Studies
AutoDock4 () could model the target’s interaction with hypothetical receptors. Its bulky substituents may reduce binding affinity compared to smaller analogs but improve selectivity for sterically tolerant targets .
Biological Activity
Methyl 2-({5-methyl-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetate is a complex organic compound with potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of . Its structure features a sulfonamide group, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The sulfonamide moiety often enhances the solubility and bioavailability of compounds, making it a valuable component in drug design.
1. Cytotoxic Activity
Recent studies have demonstrated that derivatives of sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 2-({5-methyl-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetate have shown promising results against:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays revealed that these compounds can induce apoptosis and cell cycle arrest in cancer cells. The concentration required for 50% inhibition of cell viability (IC50) was recorded, indicating the potency of these compounds in targeting malignant cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | Apoptosis induction |
| MCF-7 | 4.5 - 7.5 | G0/G1 and G2/M arrest |
| HeLa | 5.5 - 11.0 | Apoptosis induction |
2. Apoptosis Induction
The compound has been shown to trigger apoptosis through both intrinsic and extrinsic pathways. Flow cytometric analysis indicated a concentration-dependent increase in apoptotic cells, particularly in late apoptotic stages. This suggests that methyl 2-({5-methyl-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetate may effectively target cancer cells regardless of p53 status, which is crucial for therapeutic strategies against p53-mutant tumors.
Study on Anticancer Activity
A recent study investigated the effects of methyl 2-({5-methyl-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetate on various cancer cell lines. The results supported its potential as an anticancer agent:
- Cell Viability Assays : Using MTT assays, researchers found that treatment with the compound significantly reduced cell viability in all tested lines.
- Mechanistic Insights : Further analysis revealed that the compound did not inhibit MDM2-p53 interactions but induced cell cycle arrest in a p53-independent manner, highlighting its unique mechanism of action.
- Selectivity Index : The selectivity index ranged from 1.7 to 6.4 across different compounds tested, indicating a favorable therapeutic window.
Q & A
Q. Basic
- NMR : H and C NMR confirm the presence of the sulfonamido group (δ ~2.4 ppm for methyl protons) and ester functionality (δ ~3.7 ppm for methoxy group) .
- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]⁺ ~470–480 Da) .
- IR : Stretching frequencies for sulfonamide (1150–1350 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) are critical .
How do computational reaction path search methods enhance the development of novel synthetic pathways for this compound?
Advanced
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates for key steps like sulfonamide formation. ICReDD’s approach integrates:
- Reaction path searches : Identify low-energy pathways for the condensation step, reducing trial-and-error experimentation .
- Machine learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) .
This hybrid methodology accelerates pathway discovery by 30–50% compared to traditional methods .
What are the key structural features of this compound that influence its biological activity?
Q. Basic
- Sulfonamido group : Enhances binding to enzymes (e.g., carbonic anhydrase) via hydrogen bonding .
- Phenylmethyl group : Hydrophobic interactions with protein pockets improve target affinity .
- Ester moiety : Modulates solubility and bioavailability; hydrolysis to carboxylic acid may activate prodrug forms .
What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Q. Advanced
- Meta-analysis : Compare IC₅₀ values from enzyme inhibition assays under standardized conditions (pH, temperature, and buffer composition) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methylbenzenesulfonamido with 4-fluoro analogs) to isolate activity drivers .
- Molecular docking : Simulate binding modes to identify conflicting steric/electronic effects in different target proteins .
How do structural modifications at the benzenesulfonamido or phenylmethyl groups affect interaction with biological targets?
Q. Advanced
- Electron-withdrawing substituents (e.g., -CF₃ on the sulfonamido group): Increase binding affinity to serine proteases but reduce metabolic stability .
- Steric hindrance : Bulky substituents on the phenylmethyl group (e.g., 2,6-dimethyl) may disrupt π-π stacking with aromatic residues in target proteins .
- Chirality : Enantiomers of the phenylmethylamino group exhibit divergent activities (e.g., R-configuration shows 10-fold higher inhibition of tyrosine kinases) .
What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Q. Basic
- Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar byproducts.
- Flash chromatography : Silica gel with 5–10% methanol in dichloromethane resolves ester and sulfonamide derivatives .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray diffraction .
How can green chemistry principles be integrated into the synthesis process to reduce environmental impact?
Q. Advanced
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst recycling : Immobilize Pd nanoparticles on magnetic supports for reuse in hydrogenation steps .
- Waste minimization : Employ continuous flow reactors to reduce solvent volume by 60–70% .
What are the challenges in establishing structure-activity relationships (SAR) for this compound, and how can they be addressed?
Q. Advanced
- Challenge : Overlapping functional groups complicate attribution of biological effects to specific moieties.
- Solution :
- Fragment-based design : Synthesize truncated analogs (e.g., lacking the phenylmethyl group) to isolate contributions .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate electrostatic and steric fields with activity trends .
- Crystallography : Resolve ligand-protein co-crystal structures to map critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
